
1,1,2,2-Tetramethoxy-1,2-dioctadecyldisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetramethoxy-1,2-dioctadecyldisilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of two silicon atoms bonded to octadecyl groups and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetramethoxy-1,2-dioctadecyldisilane typically involves the reaction of octadecyltrichlorosilane with methanol in the presence of a base such as sodium methoxide. The reaction proceeds through the substitution of chlorine atoms with methoxy groups, resulting in the formation of the desired compound. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. The industrial production process also involves purification steps such as distillation and recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2-Tetramethoxy-1,2-dioctadecyldisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides are employed.
Major Products Formed
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of hydroxyl-substituted silanes.
Substitution: Formation of halogenated or alkylated silanes.
Scientific Research Applications
1,1,2,2-Tetramethoxy-1,2-dioctadecyldisilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetramethoxy-1,2-dioctadecyldisilane involves its interaction with various molecular targets and pathways. The compound can form stable bonds with organic and inorganic substrates, enhancing their properties. In biological systems, it can modify the surface properties of biomolecules, improving their stability and functionality. The methoxy groups play a crucial role in these interactions, facilitating the formation of stable siloxane bonds.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane: Similar in structure but with shorter alkyl chains.
1,1,2,2-Tetramethoxyethane: Contains methoxy groups but lacks silicon atoms.
1,1,2,2-Tetrachloroethane: Contains chlorine atoms instead of methoxy groups.
Uniqueness
1,1,2,2-Tetramethoxy-1,2-dioctadecyldisilane is unique due to its long octadecyl chains and the presence of silicon atoms, which impart distinct chemical properties. These features make it suitable for applications requiring enhanced stability, hydrophobicity, and compatibility with organic and inorganic substrates.
Properties
CAS No. |
138614-90-1 |
|---|---|
Molecular Formula |
C40H86O4Si2 |
Molecular Weight |
687.3 g/mol |
IUPAC Name |
[dimethoxy(octadecyl)silyl]-dimethoxy-octadecylsilane |
InChI |
InChI=1S/C40H86O4Si2/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-45(41-3,42-4)46(43-5,44-6)40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h7-40H2,1-6H3 |
InChI Key |
SMYRZHQRBCENON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](OC)(OC)[Si](CCCCCCCCCCCCCCCCCC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14277054.png)
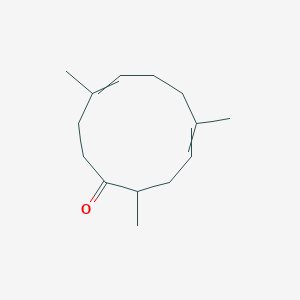
![1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14277076.png)
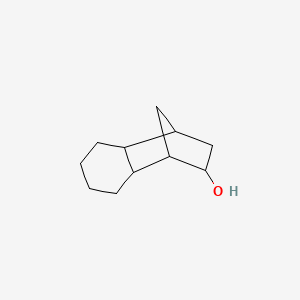
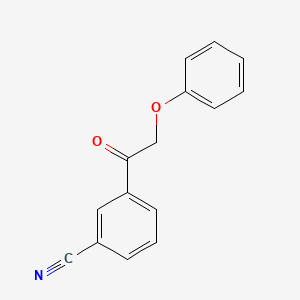
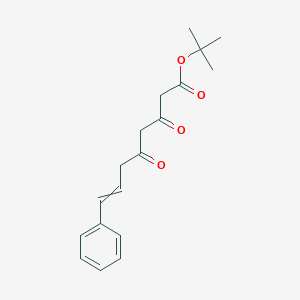
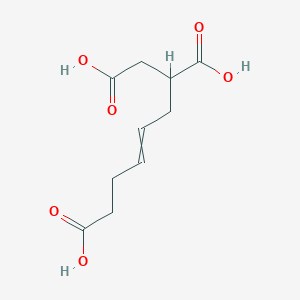
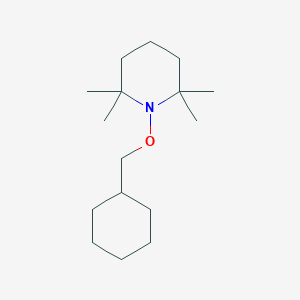
![[(Iodomethanesulfonyl)methyl]benzene](/img/structure/B14277098.png)

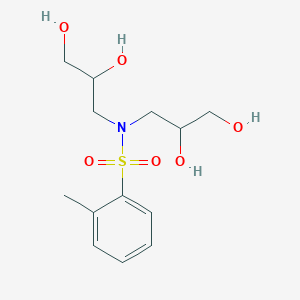
![3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine](/img/structure/B14277102.png)

